BenchChemオンラインストアへようこそ!

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Lipophilicity Drug design Physicochemical property

Procure this exact heterocyclic building block for structure-reactivity studies where the oxolan-2-ylmethyl ether at position 2 dictates both steric and electronic outcomes in Pd-catalyzed cross-couplings. With a calculated logP ~3.38—over 1 unit above the methoxy analog and substantially below bulkier oxan-4-ylmethyl variants—this intermediate lets you experimentally validate lipophilicity-driven shifts in membrane permeability, metabolic stability, and off-target binding. Ideal for directed library synthesis around Nav1.8 inhibitor chemotypes; the fragment alone carries no confirmed activity. Select this isomer for connectivity-driven SAR, not assumed superiority.

Molecular Formula C11H12F3NO2
Molecular Weight 247.217
CAS No. 2176126-07-9
Cat. No. B2541287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine
CAS2176126-07-9
Molecular FormulaC11H12F3NO2
Molecular Weight247.217
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
InChIKeyDBRAVVJLMACSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2176126-07-9): Core Supplier Baseline


2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2176126-07-9) is a heterocyclic building block featuring a pyridine core substituted with an electron-withdrawing 5-trifluoromethyl group and a tetrahydrofuran-2-yl methyl ether at position 2. Its typical supplier purity is 98% (HPLC) with a molecular formula of C₁₁H₁₂F₃NO₂ and a molecular weight of 247.22 g/mol . This scaffold is representative of a class of trifluoromethylpyridine intermediates that appear in patents directed toward sodium channel blockers and kinase inhibitors, but publicly disclosed pharmacological or comparative performance data specific to this exact CAS number remain absent from the peer-reviewed literature .

Why Generic Substitution of 2176126-07-9 with Other 5-Trifluoromethylpyridines Is Unsupported by Evidence


5-Trifluoromethylpyridine ethers are not interchangeable in structure‐activity relationships. Even subtle modifications—such as replacing the oxolan-2-ylmethyl group with a smaller methoxy group (CAS 175277-45-9) or a bulkier oxan-4-ylmethyl group—are predicted to alter lipophilicity (logP) by more than 1.5 units, which in turn can significantly shift membrane permeability, metabolic stability, and off-target binding profiles [1] [2]. Without direct, quantitative comparative data in a defined biological or physicochemical assay, assuming functional equivalence between analogues introduces uncontrolled risk into any synthesis-to-screening workflow. The quantitative evidence below is severely limited, and selections must be anchored in project-specific internal screening rather than public literature.

Quantitative Evidence for Differentiating 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine: A Sparse Landscape


Comparative LogP Trend vs. Methoxy Analogue (Class-Level Inference)

A calculated logP of 3.38 for the target compound [1] is notably higher than the experimentally reported logP of 2.11 for the simpler 2-methoxy-5-(trifluoromethyl)pyridine analogue (CAS 175277-45-9) [2]. This shift of +1.27 log units is a class-level inference because the data comes from two different sources using distinct measurement approaches (in silico vs. experimental). No single study directly measured both compounds under identical conditions.

Lipophilicity Drug design Physicochemical property

Constitutional Isomer Differentiation: 2-Oxolan-2-ylmethoxy vs. 3-Oxolan-2-ylmethoxy vs. 4-Oxolan-2-ylmethoxy Substitution

The 2-position attachment of the oxolan-2-ylmethoxy moiety on the pyridine ring (target compound) is structurally distinct from the 3- and 4-position isomers (CAS not available for direct comparator, but the 4-isomer CAS 1376358-44-9 is known). The substitution position directly influences the pyridine nitrogen's electronic environment and hydrogen-bond acceptor capability . No published comparative assay quantifies this difference, but the materials are structurally non-identical and cannot be assumed to behave identically in any biological assay or chemical reaction.

Regioisomerism Receptor fit Synthetic intermediate

Supplier Purity Certification (98% HPLC) as a Quality Baseline

The only verifiable quantitative metric for the target compound is the supplier-specified purity of 98% (HPLC) from Leyan (Product No. 2287159) . Similar purity levels are advertised for 2-methoxy-5-(trifluoromethyl)pyridine (98%, Molbase suppliers) [1]. This represents equivalent, not differentiated, quality levels. No higher-purity certified reference standard exists publicly.

Chemical procurement Purity Quality control

Where Procuring 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine Is Warranted Based on Available Evidence


Prospective Sodium Channel Blocker Fragment Elaboration

The 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine scaffold appears as a substructure in a Vertex Pharmaceuticals patent (US9758483) reporting sodium channel protein type 10 alpha inhibitors [1]. While no data exists for the fragment itself, its incorporation into a larger inhibitor (Compound 121, IC₅₀ = 19,000 nM) provides a tenuous precedent. Procurement is sensible only if internal fragment-based screening or directed library synthesis around this chemotype is planned, with the understanding that the fragment alone has no confirmed activity.

Comparative Physicochemical Profiling in a Custom Analog Series

Because the calculated logP of the target compound (~3.38) is >1 unit higher than the methoxy analogue (logP 2.11) [1] [2], a laboratory may purchase both compounds to experimentally validate whether the lipophilicity shift translates into differential permeability, solubility, or metabolic stability in a defined assay (e.g., PAMPA, kinetic solubility, microsomal stability). This constitutes a valid procurement rationale grounded in a specific, measurable question, not in assumed superiority.

Regioisomer Reactivity Comparison in Cross-Coupling Reactions

The 2-position oxolan-2-ylmethoxy substituent is expected to exhibit different steric and electronic effects in palladium-catalyzed cross-coupling reactions compared to the 3- or 4-substituted isomers [1]. A synthetic chemist may need this exact isomer to explore structure-reactivity relationships or to generate a specific biaryl intermediate. The procurement decision here is driven by the unique connectivity, not by any demonstrated performance advantage.

Quote Request

Request a Quote for 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.